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molecular formula C9H21O3Y B1589783 Yttrium(III) isopropoxide CAS No. 2172-12-5

Yttrium(III) isopropoxide

Cat. No. B1589783
M. Wt: 266.17 g/mol
InChI Key: PYLIDHFYDYRZSC-UHFFFAOYSA-N
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Patent
US04996300

Procedure details

The same reaction was done exactly the same way except no zinc was milled with the yttrium. The milled yttrium was reacted with isopropanol in the same way. There was very little evolution of hydrogen and work-up of the reaction solutions gave a yield of less than 10% for yttrium isopropoxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Y:1].[H][H].[CH:4]([OH:7])([CH3:6])[CH3:5]>[Zn]>[CH3:5][CH:4]([CH3:6])[O-:7].[Y+3:1].[CH3:5][CH:4]([CH3:6])[O-:7].[CH3:5][CH:4]([CH3:6])[O-:7] |f:4.5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Y]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Y]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The same reaction

Outcomes

Product
Name
Type
product
Smiles
CC([O-])C.[Y+3].CC([O-])C.CC([O-])C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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